2-(2-Iodo-5-methoxyphenyl)acetonitrile 2-(2-Iodo-5-methoxyphenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17599328
InChI: InChI=1S/C9H8INO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3
SMILES:
Molecular Formula: C9H8INO
Molecular Weight: 273.07 g/mol

2-(2-Iodo-5-methoxyphenyl)acetonitrile

CAS No.:

Cat. No.: VC17599328

Molecular Formula: C9H8INO

Molecular Weight: 273.07 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Iodo-5-methoxyphenyl)acetonitrile -

Specification

Molecular Formula C9H8INO
Molecular Weight 273.07 g/mol
IUPAC Name 2-(2-iodo-5-methoxyphenyl)acetonitrile
Standard InChI InChI=1S/C9H8INO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3
Standard InChI Key LXTDGWWTIZFATD-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)I)CC#N

Introduction

2-(2-Iodo-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C₉H₈INO. It is characterized by a phenyl ring substituted with both iodine and a methoxy group, making it a derivative of acetonitrile. This compound is notable for its applications in organic synthesis and medicinal chemistry, serving as a building block for more complex molecules and potential drug candidates.

Synthesis Methods

The synthesis of 2-(2-Iodo-5-methoxyphenyl)acetonitrile typically involves the iodination of 2-(2-methoxyphenyl)acetonitrile using iodine sources in the presence of bases such as sodium hydride. The reaction is usually conducted in anhydrous solvents like dimethylformamide (DMF) to ensure optimal conditions.

Synthesis Steps:

  • Preparation of Starting Material: 2-(2-Methoxyphenyl)acetonitrile is prepared through standard organic synthesis methods.

  • Iodination Reaction: The starting material is reacted with an iodine source (e.g., iodine monochloride) in the presence of sodium hydride in DMF.

  • Purification: The product is purified using standard techniques such as column chromatography.

Applications in Organic Synthesis and Medicinal Chemistry

2-(2-Iodo-5-methoxyphenyl)acetonitrile is a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including cross-coupling reactions, which are crucial for forming carbon-carbon bonds in complex molecules. Its applications in medicinal chemistry involve the synthesis of potential drug candidates, where the iodine and methoxy groups can be modified to introduce different functional groups, thereby altering the biological activity of the compound.

Chemical Reactions and Mechanisms

The compound can undergo several types of chemical reactions, including:

  • Cross-Coupling Reactions: Useful for forming carbon-carbon bonds with other aryl or alkyl groups.

  • Nucleophilic Substitution: The iodine can be replaced by nucleophiles to introduce different functional groups.

  • Electrophilic Aromatic Substitution: Although less common due to the presence of iodine, it can occur under specific conditions.

Potential Biological Activities:

  • Anticancer Activity: Derivatives of this compound could be screened for anticancer properties, similar to other aryl halides.

  • Pharmacokinetic Properties: Evaluating the drug-like properties of its derivatives using tools like SwissAdme could provide insights into their potential as drug candidates .

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